A-1155463

BCL-XL inhibitor cellular potency small cell lung cancer

Choose A-1155463 for definitive BCL-XL dissection. Unlike navitoclax, it spares BCL-2 and avoids on-target thrombocytopenia. Outperforms WEHI-539 with superior solubility and stability. Picomolar Ki (<0.01 nM); validated in H146 xenografts (5 mg/kg IP). Essential for BH3 profiling, in vivo combination studies, and benchmarking novel BCL-XL inhibitors. Reversible platelet effects permit repeated dosing.

Molecular Formula C35H32FN5O4S2
Molecular Weight 669.7904
CAS No. 1235034-55-5
Cat. No. B605031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-1155463
CAS1235034-55-5
SynonymsA-1155463;  A 1155463;  A1155463.
Molecular FormulaC35H32FN5O4S2
Molecular Weight669.7904
Structural Identifiers
SMILESO=C(C1=C(CCCOC2=CC=C(C#CCN(C)C)C=C2F)SC(N3CC4=C(C=CC=C4C(NC5=NC6=CC=CC=C6S5)=O)CC3)=N1)O
InChIInChI=1S/C35H32FN5O4S2/c1-40(2)17-6-8-22-14-15-28(26(36)20-22)45-19-7-13-30-31(33(43)44)38-35(47-30)41-18-16-23-9-5-10-24(25(23)21-41)32(42)39-34-37-27-11-3-4-12-29(27)46-34/h3-5,9-12,14-15,20H,7,13,16-19,21H2,1-2H3,(H,43,44)(H,37,39,42)
InChIKeySOYCFODXNRVBTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-1155463 (CAS:1235034-55-5) as a High-Selectivity BCL-XL Inhibitor Tool Compound: Procurement Guide for Apoptosis Research


A-1155463 is a potent, highly selective small-molecule inhibitor of the anti-apoptotic protein BCL-XL, discovered through NMR-based fragment screening and structure-guided optimization [1]. It belongs to the BH3 mimetic class, distinguished from dual BCL-2/BCL-XL inhibitors like navitoclax and first-generation selective probes like WEHI-539. A-1155463 exhibits picomolar binding affinity for BCL-XL (Ki < 0.01 nM) with >1000-fold selectivity over BCL-2 (Ki = 80 nM), BCL-W (Ki = 19 nM), and MCL-1 (Ki > 440 nM), enabling precise mechanistic dissection of BCL-XL-dependent survival without confounding BCL-2-mediated on-target platelet toxicity .

Why A-1155463 Cannot Be Substituted with Other BCL-2 Family Inhibitors Without Compromising Experimental Specificity


Within the BCL-2 family inhibitor class, target selectivity profiles vary widely and critically dictate both experimental outcomes and in vivo toxicity. Generic substitution of A-1155463 with dual BCL-2/BCL-XL inhibitors like navitoclax confounds interpretation due to concurrent BCL-2 inhibition, which induces dose-limiting thrombocytopenia in vivo [1]. Conversely, substitution with earlier BCL-XL-selective probes like WEHI-539 introduces pharmaceutical liabilities including poor solubility and a labile hydrazone moiety that preclude reliable in vivo dosing [1]. More advanced orally bioavailable analogs like A-1331852, while chemically related, exhibit distinct cellular potency and pharmacokinetic profiles that are not directly interchangeable in established experimental protocols [2]. Selection of A-1155463 is therefore warranted when experimental designs require a validated, well-characterized tool compound with documented in vivo activity, reversible on-target platelet effects, and a published body of evidence across multiple cancer models.

A-1155463 Quantitative Differentiation Evidence: Comparator Data for Scientific Selection


A-1155463 vs. WEHI-539: 10-Fold Superior Cellular Potency in BCL-XL-Dependent H146 SCLC Cells

A-1155463 demonstrates substantially improved cellular activity compared to the first-generation BCL-XL inhibitor WEHI-539 in the BCL-XL-dependent H146 small cell lung cancer cell line. In the presence of 10% human serum (HS), A-1155463 achieves an EC50 of 65 nM, whereas the analog 15 (the immediate precursor to A-1155463 in the optimization series) exhibits an EC50 of 600 nM, representing an approximate 10-fold enhancement in potency conferred by fluorination at the 2-position of the phenyl ring [1].

BCL-XL inhibitor cellular potency small cell lung cancer

A-1155463 vs. A-1331852: Structural and Potency Differentiation for BCL-XL-Dependent Cell Lines

A-1331852 is a later-generation, orally bioavailable BCL-XL inhibitor derived from re-engineering of A-1155463. A-1331852 demonstrates cellular activity that is 10- to 50-fold more potent than its analog A-1155463 in BCL-XL-dependent tumor cell lines [1]. This potency difference reflects structural rigidification and optimization of the A-1155463 scaffold for improved drug-like properties, indicating that A-1331852 is not a direct functional substitute but rather an advanced analog with distinct potency and bioavailability characteristics suitable for different experimental applications.

BCL-XL inhibitor structural analog cellular potency

A-1155463 vs. Navitoclax: Preserved BCL-XL-Dependent Anti-Tumor Activity Without BCL-2-Driven Thrombocytopenia

Unlike the dual BCL-2/BCL-XL inhibitor navitoclax, which induces dose-limiting thrombocytopenia due to BCL-2 inhibition in platelets, A-1155463 exhibits a reversible, mechanism-based platelet reduction that is kinetically distinct and does not preclude repeated dosing. In SCID-Beige mice, a single intraperitoneal dose of A-1155463 caused a rapid and reversible reduction in platelets, with kinetics similar to navitoclax but attributable solely to BCL-XL inhibition [1]. Importantly, A-1155463 inhibited H146 SCLC xenograft tumor growth in vivo following multiple doses (5 mg/kg IP, QDx14) [1], demonstrating that selective BCL-XL inhibition preserves anti-tumor efficacy while avoiding the cumulative thrombocytopenia that limits navitoclax's clinical utility.

BCL-XL selectivity thrombocytopenia in vivo toxicity

A-1155463 Binding Selectivity: >1000-Fold Discrimination Against BCL-2 Confirmed by TR-FRET

In TR-FRET binding assays, A-1155463 exhibits a Ki < 0.01 nM for BCL-XL (below the assay limit of detection at 10 pM), while binding to BCL-2 with a Ki of 80 nM, representing >8000-fold selectivity [1]. Binding to BCL-W (Ki = 19 nM) is >1900-fold weaker, and to MCL-1 (Ki > 440 nM) is >44,000-fold weaker . This selectivity profile contrasts sharply with WEHI-539, which shows approximately 500-fold selectivity over BCL-2 and 400-fold over BCL-W and MCL-1 , and with navitoclax, which potently inhibits both BCL-2 and BCL-XL with sub-nanomolar affinity.

BCL-XL selectivity binding affinity off-target activity

A-1155463 In Vivo Pharmacokinetics in Mice: Sufficient Exposure for Daily Dosing Efficacy Studies

Following a single intraperitoneal dose in SCID-Beige mice, A-1155463 achieved a Cmax of 1.8 μM, a Tmax of 2 hours, an AUC of 9.19 μM·h, and a concentration of 0.18 μM at 12 hours post-dose [1]. This C12h value provides coverage above the H146 cellular EC50 (65 nM) for approximately 12 hours, which was deemed sufficient for expectation of in vivo activity based on prior experience with navitoclax [1]. This PK profile supports daily dosing regimens for xenograft efficacy studies, as demonstrated by the 5 mg/kg IP QDx14 regimen that inhibited H146 tumor growth.

pharmacokinetics in vivo mouse model

Optimal Research and Industrial Applications for A-1155463 Based on Validated Evidence


Mechanistic Dissection of BCL-XL-Dependent Survival in Solid Tumor Models

A-1155463 is ideally suited for in vitro and in vivo studies aimed at elucidating BCL-XL-specific contributions to tumor cell survival and therapy resistance. Its >8000-fold selectivity over BCL-2 [1] ensures that observed phenotypes are attributable solely to BCL-XL inhibition, avoiding the confounding effects of dual BCL-2/BCL-XL inhibitors. The compound has been validated in H146 small cell lung cancer xenografts (5 mg/kg IP, QDx14) [1] and can be applied to other BCL-XL-dependent solid tumor models, including those where BCL-XL overexpression correlates with chemotherapy resistance.

Combination Therapy Studies Requiring Selective BCL-XL Inhibition

A-1155463 enables precise evaluation of BCL-XL inhibition in combination with chemotherapy, targeted agents, or immunotherapy without the overlapping BCL-2-mediated platelet toxicity of navitoclax [1]. Its reversible thrombocytopenia profile [1] permits repeated dosing in combination regimens, making it a valuable tool for preclinical assessment of BCL-XL as a combination target. Studies have demonstrated utility in evaluating navitoclax-docetaxel combination mechanisms by using A-1155463 to isolate BCL-XL-specific contributions [2].

Benchmarking Novel BCL-XL Inhibitors or Degraders

As a well-characterized, commercially available BCL-XL inhibitor with extensive published data, A-1155463 serves as an essential reference compound for benchmarking new chemical entities targeting BCL-XL. Its picomolar binding affinity (Ki < 0.01 nM) [1] and validated cellular potency (H146 EC50 = 65 nM in 10% HS) [1] provide quantitative benchmarks for comparing binding affinity, selectivity, and cellular activity of novel inhibitors or PROTAC degraders. The availability of detailed PK parameters in mice [1] further supports its use as an in vivo control.

Apoptosis Pathway Profiling in Hematological Malignancies with Defined BCL-2 Family Dependencies

A-1155463 is a critical component of BH3 profiling panels designed to assess mitochondrial priming and BCL-2 family dependence in hematological cancer cells. Its exquisite selectivity for BCL-XL (with negligible activity against BCL-2, BCL-W, and MCL-1) [1] allows for unambiguous determination of BCL-XL dependence when used alongside BCL-2-selective inhibitors like venetoclax and MCL-1-selective inhibitors. This application is particularly valuable for stratifying patient samples or cell line panels to predict sensitivity to BCL-XL-targeted therapies.

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